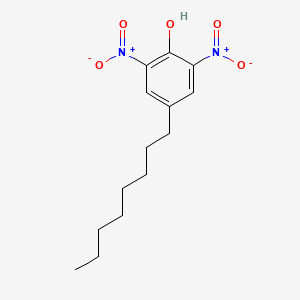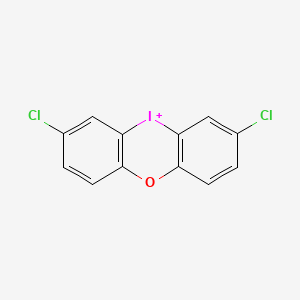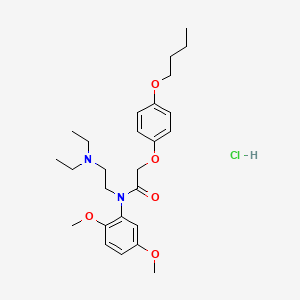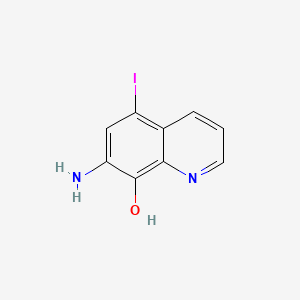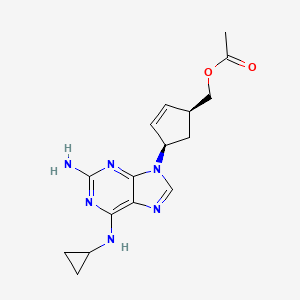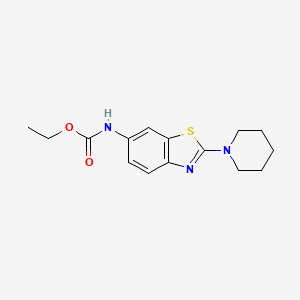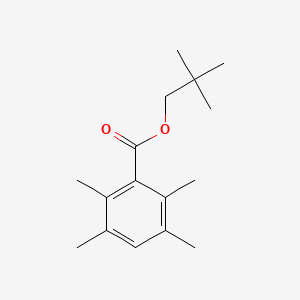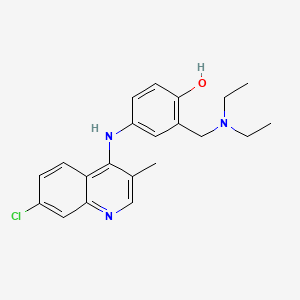
4-((7-Chloro-3-methylquinolin-4-yl)amino)-2-((diethylamino)methyl)phenol, dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((7-Chloro-3-methylquinolin-4-yl)amino)-2-((diethylamino)methyl)phenol, dihydrochloride is a synthetic organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((7-Chloro-3-methylquinolin-4-yl)amino)-2-((diethylamino)methyl)phenol, dihydrochloride typically involves multi-step organic reactions. The starting materials often include 7-chloro-3-methylquinoline and 2-((diethylamino)methyl)phenol. The key steps may involve:
Nucleophilic Substitution: The chloro group on the quinoline ring can be substituted with an amino group.
Amidation: Formation of an amide bond between the quinoline derivative and the phenol derivative.
Hydrochloride Formation: The final product is often converted to its dihydrochloride salt for increased stability and solubility.
Industrial Production Methods
Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated synthesis platforms are often employed for large-scale production.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenol moiety.
Reduction: Reduction reactions can occur at the quinoline ring or the amino groups.
Substitution: Various substitution reactions can be performed on the quinoline ring or the phenol ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction may produce amine derivatives.
科学的研究の応用
Chemistry
The compound is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology
In biological research, it may be used as a probe to study enzyme interactions or as a fluorescent marker.
Medicine
The compound could be investigated for its potential therapeutic effects, such as antimicrobial, antiviral, or anticancer activities.
Industry
In the industrial sector, it may be used in the development of dyes, pigments, or as an intermediate in the synthesis of other complex molecules.
作用機序
The mechanism of action of 4-((7-Chloro-3-methylquinolin-4-yl)amino)-2-((diethylamino)methyl)phenol, dihydrochloride involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved could include signal transduction, gene expression, or metabolic pathways.
類似化合物との比較
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Hydroxychloroquine: Another antimalarial with additional hydroxyl groups.
Quinacrine: Used for its antiprotozoal and anti-inflammatory properties.
Uniqueness
The unique structural features of 4-((7-Chloro-3-methylquinolin-4-yl)amino)-2-((diethylamino)methyl)phenol, dihydrochloride, such as the specific substitution pattern on the quinoline and phenol rings, may confer distinct biological activities and pharmacokinetic properties compared to similar compounds.
特性
CAS番号 |
5429-78-7 |
|---|---|
分子式 |
C21H24ClN3O |
分子量 |
369.9 g/mol |
IUPAC名 |
4-[(7-chloro-3-methylquinolin-4-yl)amino]-2-(diethylaminomethyl)phenol |
InChI |
InChI=1S/C21H24ClN3O/c1-4-25(5-2)13-15-10-17(7-9-20(15)26)24-21-14(3)12-23-19-11-16(22)6-8-18(19)21/h6-12,26H,4-5,13H2,1-3H3,(H,23,24) |
InChIキー |
MZPCIZJSUQXXIH-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CC1=C(C=CC(=C1)NC2=C3C=CC(=CC3=NC=C2C)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-ethyl-5,9-dimethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12797232.png)
![[3-(dimethylcarbamoylamino)phenyl] N-cyclohexylcarbamate](/img/structure/B12797233.png)

